molecular formula C21H12BrN3OS B12906962 3-(6-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-67-3

3-(6-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12906962
CAS No.: 918154-67-3
M. Wt: 434.3 g/mol
InChI Key: WUDASQXBPWSGCY-UHFFFAOYSA-N
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Description

3-(6-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates both a quinazolinone and a benzothiazole pharmacophore, two structural motifs independently recognized for their broad spectrum of biological activities . Quinazolinone derivatives are extensively documented in scientific literature for their potent biological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . The benzothiazole moiety is similarly known for its valuable role in the development of bioactive molecules, contributing to antitumor, antibacterial, and other pharmacological effects . The strategic combination of these two privileged structures into a single molecule is a common approach in modern drug design to create hybrid compounds with potentially enhanced efficacy or novel mechanisms of action, which may be useful in overcoming drug resistance . Researchers can explore this compound as a key intermediate or target molecule in projects aimed at developing new therapeutic agents, particularly in the fields of oncology and infectious diseases. The compound is provided for research purposes exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

918154-67-3

Molecular Formula

C21H12BrN3OS

Molecular Weight

434.3 g/mol

IUPAC Name

3-(6-bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H12BrN3OS/c22-14-10-11-17-18(12-14)27-21(24-17)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H

InChI Key

WUDASQXBPWSGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Route 1: Using 5-Bromo-Benzothiazolamine and Benzoxazinone

This method involves the reaction between 5-bromo-1,3-benzothiazol-2-amine and 2-phenyl-4H-3,1-benzoxazin-4-one . The process includes:

  • Mixing the reactants in a suitable solvent (e.g., dimethylformamide or ethanol).
  • Heating the mixture to promote cyclization and coupling.
  • Purifying the product through recrystallization or chromatography.

Experimental Conditions:

  • Temperature: Typically 80–120°C.
  • Solvent: Ethanol or dimethylformamide.
  • Yield: Approximately 80%.

Route 2: Green Synthesis Using Ionic Liquids

An alternative approach employs recyclable Brønsted acidic ionic liquids supported on silica gel as catalysts. This method is eco-friendly and yields high purity products.

Procedure:

  • Prepare the catalyst by grafting ionic liquid onto silica gel.
  • React the precursors in ethanol-water mixtures at elevated temperatures (120°C).
  • Recycle the catalyst for subsequent reactions.

Experimental Conditions:

  • Catalyst: MSPHS@SiO₂ (30 mol%).
  • Solvent Ratio: Ethanol:Water (1:2).
  • Reaction Time: 24 hours.
  • Yield Range: 34.2–92.5%.

Route 3: Fusion Method with Intermediate Quinazolinones

In this method, intermediate compounds such as 6-bromo-2-phenylquinazolinones are synthesized first by reacting benzoxazinones with amines or aldehydes. These intermediates are then fused with benzothiazolamines to yield the final product.

Experimental Conditions:

  • Fusion temperature: 120–130°C.
  • Reaction time: 3 hours.
  • Solvent: Pyridine or chloroform.
  • Yield: Moderate to high depending on purification steps.

Experimental Notes

Reagents and Equipment

The synthesis requires high-purity reagents such as:

  • 5-Bromo-anthranilic acid , o-amino benzoyl chloride , and hydrazine hydrate for precursor synthesis.
  • Analytical-grade solvents like pyridine, ethanol, and dimethylformamide.

Instrumentation includes:

  • IR spectrometers for structural confirmation.
  • NMR spectrometers (¹H and ¹³C) for detailed characterization.

Optimization Parameters

Key factors influencing yield and purity:

  • Reaction temperature and time.
  • Solvent ratios.
  • Catalyst concentration (for ionic liquid methods).

Data Table Summary

Method Reactants Conditions Yield (%) Remarks
Route 1 5-Bromo-Benzothiazolamine + Benzoxazinone DMF/Ethanol, 80–120°C ~80 Standard method.
Route 2 (Green Synthesis) Ionic liquid + Precursors Ethanol:H₂O (1:2), 120°C 34–92 Eco-friendly.
Route 3 (Fusion Method) Benzoxazinones + Benzothiazolamines Pyridine/Chloroform, ~130°C Moderate-high Multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The quinazolinone ring can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines or thiols, and conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or dimethylformamide.

Major Products Formed

    Substitution reactions: Products include derivatives with different substituents on the benzo[d]thiazole ring.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the quinazolinone ring.

    Coupling reactions: Products include more complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives, including 3-(6-bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, have shown significant antimicrobial properties. A study highlighted the synthesis of related compounds and their evaluation against various bacterial strains. The compound exhibited notable antibacterial activity, which can be attributed to the presence of the benzothiazole moiety that enhances its interaction with microbial targets .

Case Study: Antibacterial Efficacy

In a recent investigation, derivatives of quinazolinones were synthesized and tested for their antibacterial effects. The results indicated that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Anticancer Properties

Research has indicated that quinazoline and quinazolinone derivatives possess cytotoxic effects against various cancer cell lines. The structure of this compound is conducive to inhibiting key pathways involved in cancer proliferation.

Case Study: Cytotoxic Activity

A review of quinazolinone derivatives reported that compounds with similar structures showed significant inhibition of cell growth in cancer models, particularly those targeting the epidermal growth factor receptor (EGFR). This class of compounds is being explored for their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinone derivatives are also noteworthy. The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Experimental Findings

In vitro studies have demonstrated that compounds related to this compound can inhibit the production of pro-inflammatory cytokines. This suggests a mechanism by which these compounds may alleviate inflammation and provide therapeutic benefits in chronic inflammatory conditions .

Summary Table of Applications

ApplicationActivity TypeRelevant Findings
AntimicrobialBacterial InhibitionSignificant activity against Gram-positive and Gram-negative bacteria
AnticancerCytotoxicityInhibition of cancer cell proliferation via EGFR pathways
Anti-inflammatoryCytokine ModulationReduction in pro-inflammatory cytokine production

Mechanism of Action

The mechanism of action of 3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one depends on its specific application:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor modulation: It may interact with specific receptors, altering their signaling pathways.

    Antimicrobial activity: The compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs are compared based on substituents, synthesis yields, melting points, and chromatographic behavior (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Yield (%) Melting Point (°C) Rf Value Reference
3-(6-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one 6-Br (benzothiazole), 2-Ph (quinazolinone) N/A* N/A* N/A* N/A
3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one (2c) 6-Br, 3-benzyl 72 162 0.81
3-{[(4-Methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one (3a) 4-OCH₃ (imine) 75 140 0.75
3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (90b) 2-thioxo (benzothiazole) N/A N/A N/A
  • Benzothiazole vs. Benzyl: The benzothiazole moiety in the target compound may offer stronger π-π stacking interactions in biological systems compared to benzyl groups .

Table 2: Anticancer and Antimicrobial Activity

Compound Name Biological Activity (IC₅₀ or MIC) Reference
This compound Not reported* N/A
3-(Benzo[d]thiazol-2-yl)-2-thioxo-quinazolinone (90b) IC₅₀ = 5.94 ± 1.98 μM (MCF-7 cells)
3-{[(4-Fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one (3c) Antibacterial (MIC = 12.5 μg/mL)
3-(4-Cinnamoylphenyl)-2-phenylquinazolin-4(3H)-one (2c) Antitumor (Hedgehog signaling inhibition)

Key Research Findings

  • Anticancer Potential: Benzothiazole-containing quinazolinones (e.g., 90b) exhibit potent cytotoxicity, suggesting the brominated target compound may similarly target cancer cell lines .
  • Antimicrobial Activity : Schiff base derivatives (e.g., 3c) show efficacy against Staphylococcus aureus and E. coli, highlighting the role of electron-withdrawing substituents .
  • Synthetic Efficiency : Microwave-assisted synthesis (used for 2c) reduces reaction time and improves yields compared to conventional methods .

Biological Activity

3-(6-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies surrounding this compound.

Chemical Structure and Properties

The compound has the following chemical formula: C21H12BrN3OS, with a molecular weight of 434.308 g/mol. Its structure features a benzothiazole moiety and a quinazolinone core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H12BrN3OS
Molecular Weight434.308 g/mol
CAS Number918154-67-3

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole and quinazolinone moieties. The synthetic route often employs nucleophilic substitution reactions to introduce the bromine atom at the 6-position of the benzothiazole ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. For instance, a related series of compounds demonstrated promising antibacterial activity against ten strains of bacteria, suggesting that modifications in the structure can enhance potency against specific pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its selective cytotoxicity towards tumorigenic cell lines while sparing non-tumorigenic cells. The IC50 values observed were indicative of its potential as an anticancer agent, with structure-activity relationship studies revealing that different substitutions on the quinazolinone core significantly affect its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Bromine at the 6-positionEnhances antimicrobial activity
Variations in phenyl substituentsAlters cytotoxicity profile
Substituents on quinazolinone coreModulates binding affinity to targets

Case Studies

  • Antibacterial Studies : A series of derivatives were synthesized and tested for their antibacterial properties against clinical isolates of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as new therapeutic agents .
  • Anticancer Research : In a study examining the effects on various cancer cell lines, compounds derived from quinazolinone structures were found to inhibit cell proliferation effectively. The binding affinities calculated through molecular docking simulations suggested strong interactions with key residues in cancer-related targets such as EGFR .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(6-bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 6-bromo-1,3-benzothiazol-2-amine with a substituted quinazolinone precursor. Key steps include refluxing intermediates (e.g., 6-bromo-2-phenyl-3,1-benzoxazin-4-one) with nitrogen nucleophiles like hydrazine hydrate at 120–130°C for 3 hours . Characterization involves TLC for reaction monitoring, IR spectroscopy (C=N stretch at ~1610 cm⁻¹), and NMR (DMSO-d₆, δ 6.4–8.3 ppm for aromatic protons) to confirm structural integrity .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (e.g., quinazolinone C4=O deshields adjacent protons) and confirm substituent positions via coupling patterns .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., FABMS m/z 482.90 for brominated analogs) and fragmentation patterns .
  • Elemental Analysis : Verify C/H/N/Br ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do substituents on the quinazolinone and benzothiazole rings influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:

  • Benzothiazole Modifications : Bromine at C6 enhances electrophilicity and cross-coupling potential (e.g., Suzuki reactions) .
  • Quinazolinone Substituents : Phenyl groups at C2 improve lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
  • Comparative Assays : Test analogs (e.g., nitro vs. methoxy groups) in biological models (e.g., antiproliferative assays against HeLa cells) to quantify activity shifts .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 75% vs. lower yields)?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reaction Conditions : Optimize temperature (120–130°C vs. lower), solvent (pyridine vs. ethanol), and catalyst (KOH pellets vs. anhydrous conditions) .
  • Purification Techniques : Use gradient recrystallization (e.g., super-dry ethanol) or column chromatography to isolate high-purity crystals .
  • Byproduct Analysis : Employ GC-MS to detect side products (e.g., hydrazine adducts) and adjust stoichiometry .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). The bromobenzothiazole moiety often occupies hydrophobic pockets, while the quinazolinone forms hydrogen bonds with catalytic lysines .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate docking poses .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the antiproliferative activity of this compound?

  • Methodological Answer :

  • Cell Lines : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Control Compounds : Compare with cisplatin or doxorubicin to establish relative potency .
  • Mechanistic Studies : Perform flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3 activation) to elucidate pathways .

Q. What analytical approaches diagnose reaction failures in benzothiazole-quinazolinone hybrid synthesis?

  • Methodological Answer :

  • TLC Monitoring : Track reactant consumption (Rf = 0.6 in ACN:MeOH 1:1) and detect stalled reactions early .
  • NMR Troubleshooting : Missing proton signals (e.g., NH at δ 4.11 ppm) may indicate incomplete cyclization .
  • Elemental Analysis Deviations : Off-spec C/N ratios suggest impurities; repeat recrystallization or solvent swaps .

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